Anordrin

Übersicht

Beschreibung

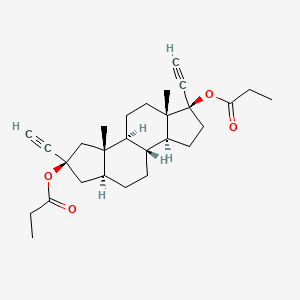

Anordrin, also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic, steroidal selective estrogen receptor modulator (SERM). It is primarily used in China as an emergency contraceptive. This compound has both weak estrogenic and antiestrogenic activity and is the most commonly used emergency contraceptive in China .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anordrin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von steroidalen Vorläufern ausgehenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und Schutzgruppen, um selektive Reaktionen an den gewünschten Positionen zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Ethinylgruppen, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Ethinylgruppen in Ethylgruppen umwandeln, wodurch die Aktivität der Verbindung verändert wird.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Steroidgerüst durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Anordrin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von steroidalen selektiven Östrogenrezeptor-Modulatoren zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Fortpflanzungsbiologie und die Hormonregulation untersucht.

Medizin: Wird hauptsächlich als Notfallkontrazeptivum eingesetzt.

Industrie: Wird bei der Entwicklung neuer Kontrazeptivum-Formulierungen und Hormontherapien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Östrogenrezeptoren bindet, wo es je nach Gewebetyp sowohl als Agonist als auch als Antagonist wirkt. Es bindet nicht an Androgen- oder Progesteronrezeptoren. Bei Tieren hat this compound antigonadotrope Wirkungen, hemmt die Spermatogenese und verursacht eine Atrophie der Fortpflanzungsorgane. Sein aktiver Metabolit, Anordiol, hat eine ähnliche, aber stärkere östrogene Aktivität. Die abortiven Wirkungen von this compound werden durch zusätzliches Östradiol blockiert, was auf seine Wirkung als Antiöstrogen hindeutet .

Ähnliche Verbindungen:

Tamoxifen: Ein weiterer selektiver Östrogenrezeptor-Modulator, der zur Behandlung von Brustkrebs eingesetzt wird. Im Gegensatz zu this compound wird Tamoxifen außerhalb Chinas weit verbreitet eingesetzt.

Raloxifen: Wird zur Behandlung von Osteoporose und zur Vorbeugung von Brustkrebs eingesetzt. Es hat ein anderes Nebenwirkungsprofil als this compound.

Clomiphen: Wird zur Behandlung von Unfruchtbarkeit bei Frauen eingesetzt. Es hat sowohl östrogene als auch antiöstrogene Wirkungen, ähnlich wie this compound.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner dualen Aktivität als Östrogenrezeptor-Agonist und -Antagonist, abhängig vom Gewebe. Seine primäre Anwendung als Notfallkontrazeptivum in China und seine Fähigkeit, Nebenwirkungen anderer Medikamente zu mildern, ohne deren Wirksamkeit zu beeinträchtigen, unterscheidet es von anderen selektiven Östrogenrezeptor-Modulatoren .

Wirkmechanismus

Anordrin exerts its effects by binding to estrogen receptors, where it acts as both an agonist and antagonist depending on the tissue type. It does not bind to androgen or progesterone receptors. In animals, this compound has antigonadotropic effects, inhibiting spermatogenesis and causing atrophy of reproductive organs. Its active metabolite, anordiol, has similar but more potent estrogenic activity. The abortifacient effects of this compound are blocked by supplemental estradiol, indicating its action as an antiestrogen .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment. Unlike Anordrin, Tamoxifen is widely used outside China.

Raloxifene: Used for osteoporosis treatment and breast cancer prevention. It has a different side effect profile compared to this compound.

Clomiphene: Used to treat infertility in women. It has both estrogenic and antiestrogenic effects similar to this compound.

Uniqueness of this compound: this compound is unique in its dual activity as both an estrogen receptor agonist and antagonist, depending on the tissue. Its primary use as an emergency contraceptive in China and its ability to mitigate side effects of other drugs without altering their efficacy sets it apart from other selective estrogen receptor modulators .

Biologische Aktivität

Anordrin, also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic steroidal selective estrogen receptor modulator (SERM) primarily used in China as an emergency contraceptive. It is marketed in combination with mifepristone under the brand name Zi Yun. This compound has been utilized since the 1970s and is notable for its dual action as both an estrogenic and antiestrogenic agent.

- Molecular Formula : C28H38O4

- Molar Mass : 438.608 g·mol

This compound exhibits weak estrogenic activity and acts as an antiestrogen by binding to estrogen receptors without affecting androgen or progesterone receptors. Its primary mechanism involves the inhibition of progesterone, leading to antifertility effects. This compound is metabolized into an active form, anordiol, which has more potent estrogenic properties.

Antifertility Effects

Research indicates that this compound effectively reduces fertility by lowering serum progesterone levels and exhibiting antigonadotropic effects. In animal studies, it has been shown to inhibit spermatogenesis and cause atrophy in male reproductive organs such as the epididymis and prostate .

Case Study: Effects on Human Trophoblast Cells

A study demonstrated that this compound and its analogue SIPPR-113 could injure human trophoblast cells in vitro at concentrations of 50 µg/ml and 100 µg/ml. This suggests a direct impact on early pregnancy maintenance mechanisms .

Comparison with Other Contraceptives

This compound's efficacy as an emergency contraceptive has been compared with other methods such as mifepristone. A randomized double-blind study showed that both doses of mifepristone prevented approximately 85-86% of expected pregnancies when used after unprotected intercourse . This positions this compound favorably within the context of available emergency contraceptive options.

| Contraceptive | Pregnancy Prevention Rate | Notes |

|---|---|---|

| This compound | ~85% | Used in China; effective postcoital contraceptive |

| Mifepristone | 85-86% | Commonly used; effective within specific time frames |

Side Effects Mitigation

Recent findings indicate that this compound may mitigate some side effects associated with long-term tamoxifen treatment, particularly concerning endometrial cell proliferation and non-alcoholic fatty liver disease (NAFLD). In mouse models, this compound inhibited tamoxifen-induced endometrial epithelial cell mitosis without affecting tamoxifen's anti-tumor efficacy .

Pharmacokinetics

This compound is administered orally and undergoes hydrolysis to release its active form, AF-45. The pharmacokinetic profile suggests that it maintains its biological activity across various administration routes (oral, intramuscular, intravenous) with similar efficacy observed in studies .

Summary of Research Findings

- Estrogenic Activity : this compound binds to estrogen receptors but does not activate the classic estrogen nuclear pathway.

- Antifertility Mechanism : Induces a decrease in serum progesterone levels leading to antifertility effects.

- Trophoblast Cell Injury : Demonstrated cytotoxic effects on human trophoblast cells at certain concentrations.

- Side Effects Reduction : May alleviate adverse effects associated with other estrogenic therapies like tamoxifen.

Eigenschaften

IUPAC Name |

[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECSYBNZHIVHW-LKADTRSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872682 | |

| Record name | Anordrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56470-64-5 | |

| Record name | Anordrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anordrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anordrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANORDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.